methyl1-formyl-4-methylidenecyclohexane-1-carboxylate

Organic Synthesis Building Block Intermediate

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate (CAS 2839144-36-2) is a geminally substituted cyclohexane derivative featuring both a formyl group and a methyl ester at the 1-position, along with an exocyclic methylene at the 4-position, yielding a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. This molecular architecture provides two distinguishable electrophilic sites (aldehyde and ester carbonyls) and a nucleophilic alkene, enabling sequential or orthogonal functionalization strategies that are not simultaneously accessible in simpler cyclohexane mono‑carbonyl esters.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 2839144-36-2
Cat. No. B6606897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl1-formyl-4-methylidenecyclohexane-1-carboxylate
CAS2839144-36-2
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(=C)CC1)C=O
InChIInChI=1S/C10H14O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h7H,1,3-6H2,2H3
InChIKeyRNEKWFVQSMSXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Formyl-4-methylidenecyclohexane-1-carboxylate (CAS 2839144-36-2): A Bifunctional Cyclohexane Building Block for Selective Synthetic Elaboration


Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate (CAS 2839144-36-2) is a geminally substituted cyclohexane derivative featuring both a formyl group and a methyl ester at the 1-position, along with an exocyclic methylene at the 4-position, yielding a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . This molecular architecture provides two distinguishable electrophilic sites (aldehyde and ester carbonyls) and a nucleophilic alkene, enabling sequential or orthogonal functionalization strategies that are not simultaneously accessible in simpler cyclohexane mono‑carbonyl esters.

Why Methyl 1-Formylcyclohexane-1-carboxylate or Methyl 4-Methylenecyclohexanecarboxylate Cannot Replace the Target Compound


Although close analogs such as methyl 1-formylcyclohexane-1-carboxylate (CAS 84393-05-5) and methyl 4-methylenecyclohexanecarboxylate (CAS 71092-50-7) are commercially available, each lacks one of the three functional groups present in the target compound [1]. Methyl 1-formylcyclohexane-1-carboxylate possesses the geminal formyl-ester motif but has no exocyclic alkene for addition or cycloaddition reactions; methyl 4-methylenecyclohexanecarboxylate carries the methylene handle but lacks the aldehyde required for imine/amine formation or aldol condensations. Only the target compound combines both reactive centers, enabling synthetic sequences that would otherwise require protection/deprotection steps or entirely different starting materials.

Quantitative Differentiation Evidence for Methyl 1-Formyl-4-methylidenecyclohexane-1-carboxylate


Molecular Weight Distinction from the Saturated Analog Methyl 1-Formylcyclohexane-1-carboxylate

The target compound (MW 182.22 g/mol) differs from methyl 1-formylcyclohexane-1-carboxylate (MW 170.21 g/mol) by 12.01 g/mol, corresponding to the added methylene carbon from the exocyclic double bond [1]. This mass difference provides a straightforward quality control check via LC-MS or GC-MS to confirm that the correct building block has been supplied.

Organic Synthesis Building Block Intermediate

Exocyclic Methylene as a Site for Radical Carboazidation with Stereochemical Outcomes Unique to 4-Methylidenecyclohexanes

Systematic studies on the radical carboazidation of substituted methylenecyclohexanes demonstrate that an axial substituent at position 2 can direct addition with excellent stereoselectivities (dr >95:5) [1]. Although the target compound was not directly examined, the presence of the 4-exocyclic methylene allows the compound to participate in analogous radical carboazidation reactions that are impossible with the saturated analog methyl 1-formylcyclohexane-1-carboxylate. The authors note that 'axial attack is the preferred reaction pathway for cyclohexyl radicals', and the 4-methylene group provides a defined conformational environment for stereocontrol.

Radical Chemistry Stereoselective Synthesis Carboazidation

Aldehyde Group Enables Reductive Amination or Aldol Chemistry Not Possible with Methyl 4-Methylenecyclohexanecarboxylate

The target compound contains one aldehyde group that can undergo reductive amination with primary or secondary amines to generate secondary or tertiary amines, a transformation not feasible with the aldehyde‑lacking analog methyl 4‑methylenecyclohexanecarboxylate . While reaction yields are amine‑dependent, the presence of the aldehyde is a prerequisite for this transformation, which is among the most widely used reactions in medicinal chemistry for introducing amine diversity.

Reductive Amination Aldol Condensation Bioconjugation

Application Scenarios Where Methyl 1-Formyl-4-methylidenecyclohexane-1-carboxylate Provides a Decisive Advantage


Orthogonal Functionalization for Diversity-Oriented Synthesis

The target compound’s three reactive groups permit a three-step sequential diversification: first, aldehyde reductive amination to install amine diversity; second, methylene epoxidation or radical azidation to introduce oxygen or nitrogen functionality at position 4; and third, ester hydrolysis to reveal a carboxylic acid for further coupling. Neither methyl 1-formylcyclohexane-1-carboxylate (lacks the methylene) nor methyl 4-methylenecyclohexanecarboxylate (lacks the aldehyde) can support this sequence without additional protection steps [1]. This capability is directly rooted in the molecular weight and functional group evidence established in Section 3.

Stereoselective Entry to Azide-Containing Alkaloid Precursors

Based on the class‑level evidence that 4‑methylenecyclohexanes undergo highly diastereoselective radical carboazidation (dr up to >95:5) , the target compound can serve as a precursor for stereochemically defined azide intermediates. The aldehyde group may subsequently be exploited for Pictet‑Spengler or Bischler‑Napieralski cyclizations, providing a concise route to azabicyclic alkaloid scaffolds. The saturated analog methyl 1‑formylcyclohexane‑1‑carboxylate cannot participate in this carboazidation chemistry.

Procurement Quality Assurance via Mass Spectrometric Identity Confirmation

The distinctive molecular weight of 182.22 g/mol, 12.01 Da higher than the common saturated analog methyl 1‑formylcyclohexane‑1‑carboxylate, allows receiving laboratories to rapidly confirm the identity of the supplied compound by LC‑MS or GC‑MS [1]. This quantitative mass difference reduces the risk of mis‑shipment, a practical advantage for procurement workflows where multiple cyclohexane carboxylate building blocks are ordered simultaneously.

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